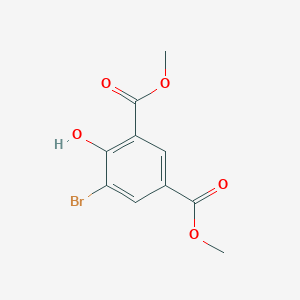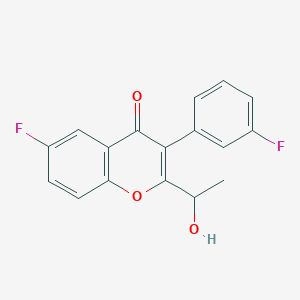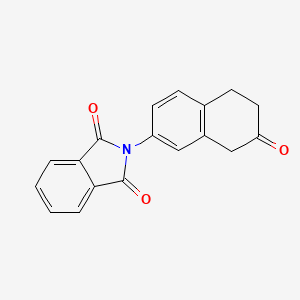
2-(7-oxo-6,8-dihydro-5H-naphthalen-2-yl)isoindole-1,3-dione
Descripción general
Descripción
2-(7-oxo-6,8-dihydro-5H-naphthalen-2-yl)isoindole-1,3-dione is a complex organic compound with a unique structure that combines a naphthalene derivative with an isoindole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-oxo-6,8-dihydro-5H-naphthalen-2-yl)isoindole-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene derivative, followed by the introduction of the isoindole moiety through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-(7-oxo-6,8-dihydro-5H-naphthalen-2-yl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
2-(7-oxo-6,8-dihydro-5H-naphthalen-2-yl)isoindole-1,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Industry: Used in the development of advanced materials with unique properties, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which 2-(7-oxo-6,8-dihydro-5H-naphthalen-2-yl)isoindole-1,3-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. Detailed studies on the compound’s binding affinity and specificity are essential for understanding its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Hydroxy-3,4-dihydro-1H-naphthalen-2-one
- 8-Bromo-3,4-dihydronaphthalen-2 (1H)-one
- 7,8-Difluoro-3,4-dihydronaphthalen-2 (1H)-one
Uniqueness
Compared to similar compounds, 2-(7-oxo-6,8-dihydro-5H-naphthalen-2-yl)isoindole-1,3-dione stands out due to its combined naphthalene and isoindole structure, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H13NO3 |
|---|---|
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
2-(7-oxo-6,8-dihydro-5H-naphthalen-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H13NO3/c20-14-8-6-11-5-7-13(9-12(11)10-14)19-17(21)15-3-1-2-4-16(15)18(19)22/h1-5,7,9H,6,8,10H2 |
Clave InChI |
LQMHAQSWNXCDAX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CC1=O)C=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
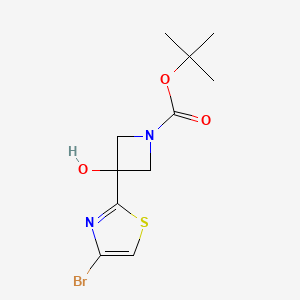
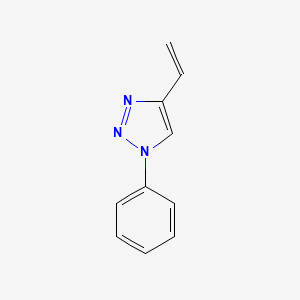
![4-N-(3-bromophenyl)-7-N,7-N-dimethylpyrido[2,3-d]pyrimidine-4,7-diamine](/img/structure/B8576520.png)
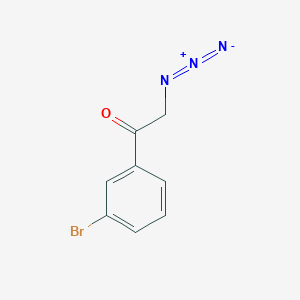
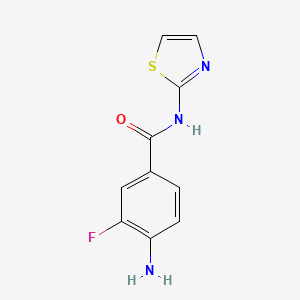
![3-[3-[(hexahydro-1H-azepin-1-yl) methyl]phenoxy]-1-propanamine](/img/structure/B8576551.png)
![5-Formyl-2-phenoxy-3-[(prop-2-en-1-yl)amino]benzene-1-sulfonamide](/img/structure/B8576568.png)
![4-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)amino]-1-(phenylmethyl)-](/img/structure/B8576581.png)
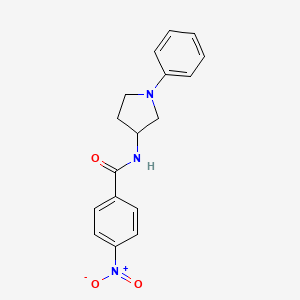
![1h-Pyrrolo[2,3-c]pyridine-1,4-dicarboxylic acid,7-chloro-3-methyl-,1-(1,1-dimethylethyl)ester](/img/structure/B8576606.png)

![2-[2,4-Di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl]ethan-1-ol](/img/structure/B8576610.png)
